molecular formula C43H44N4O2 B329973 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE

2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B329973
M. Wt: 648.8 g/mol
InChI Key: BIRTUIHYZZQYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two quinoline rings and multiple dimethylphenyl groups

Preparation Methods

The synthesis of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves several steps, including the formation of quinoline rings and the attachment of dimethylphenyl groups. The synthetic route typically includes:

    Formation of Quinoline Rings: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of Dimethylphenyl Groups: This step involves the use of Friedel-Crafts alkylation, where dimethylphenyl groups are introduced to the quinoline rings using an alkylating agent such as dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reactions: The final step involves coupling the quinoline derivatives with heptyl chains and forming the carboxamide linkage through amide bond formation using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of key enzymes or signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act on pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of quinoline and dimethylphenyl groups. Similar compounds include:

    2-(3,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the heptyl chain and additional quinoline ring.

    N-(7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl)-4-quinolinecarboxamide: Lacks the dimethylphenyl groups.

    2-(3,4-dimethylphenyl)-N-[7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl]-quinoline: Lacks the carboxamide linkage.

These comparisons highlight the unique structural features of the compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C43H44N4O2

Molecular Weight

648.8 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[7-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide

InChI

InChI=1S/C43H44N4O2/c1-28-18-20-32(24-30(28)3)40-26-36(34-14-8-10-16-38(34)46-40)42(48)44-22-12-6-5-7-13-23-45-43(49)37-27-41(33-21-19-29(2)31(4)25-33)47-39-17-11-9-15-35(37)39/h8-11,14-21,24-27H,5-7,12-13,22-23H2,1-4H3,(H,44,48)(H,45,49)

InChI Key

BIRTUIHYZZQYAY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C

Origin of Product

United States

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